

Technical Support Center: Determining the Maximum Tolerated Dose (MTD) of Chiauranib

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Compound of Interest

Compound Name:	Chiauranib
Cat. No.:	B1574309

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This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance for identifying the Maximum Tolerated Dose (MTD) of **Chiauranib** in both preclinical and clinical settings.

Frequently Asked Questions (FAQs)

Q1: What is the established clinical Maximum Tolerated Dose (MTD) of **Chiauranib**?

A1: The MTD of **Chiauranib** has been determined to be 50 mg/day in a Phase I dose-escalation study involving patients with advanced solid tumors.[1][2][3]

Q2: What were the dose-limiting toxicities (DLTs) observed during the clinical trial?

A2: The primary DLT observed at the 65 mg/day dose level was grade 3 hypertension, which occurred in two of the four patients in that cohort.[1][2] This led to the determination of 50 mg/day as the MTD.

Q3: What are the most common adverse events associated with **Chiauranib** treatment?

A3: The most frequently reported treatment-related adverse events include fatigue (61.1%), proteinuria (44.4%), hematuria (38.9%), hypothyroidism (38.9%), hypertriglyceridemia (33.3%), and hypertension (33.3%).[1][2]

Q4: What is the recommended starting dose for a Phase I clinical trial of **Chiauranib**?

A4: Based on preclinical data and human equivalent dose (HED) analysis, a starting dose of 25 mg/day was initially suggested.[1][4][5] However, the actual starting dose in the Phase I trial was a more conservative 10 mg/day.[1][4][5]

Q5: How should dose escalation be managed in a clinical setting?

A5: A modified Fibonacci sequence for dose escalation is a common approach. In the Phase I trial for **Chiauranib**, the escalating dose levels were 10 mg, 20 mg, 35 mg, 50 mg, and 65 mg daily, using a 3+3 design within 28-day cycles.[1][2]

Troubleshooting Guide for MTD Determination

Issue	Potential Cause	Recommended Action
High incidence of mortality at initial doses in preclinical studies.	Starting dose is too high. Unexpected species-specific sensitivity.	Review the basis for the starting dose selection (e.g., in vitro cytotoxicity data). Conduct a dose range-finding study with a wider and lower dose range. Consider the possibility of different metabolic pathways in the chosen animal model.
Inconsistent or highly variable toxicity observed within a dose cohort.	Issues with drug formulation or administration. Genetic variability within the animal cohort. Inconsistent health status of animals.	Ensure proper formulation, solubility, and stability of Chiauranib. Verify the accuracy and consistency of the dosing procedure (e.g., gavage technique). Use a genetically homogenous animal strain and ensure all animals are of similar age, weight, and health status.
Difficulty in distinguishing between drug-related toxicity and tumor-related morbidity in xenograft models.	Rapid tumor progression causing symptoms that mimic toxicity (e.g., weight loss).	Include a vehicle-treated control group with tumors to monitor tumor-related morbidity. Rely on a comprehensive set of endpoints, including clinical observations, body weight, and specific biomarkers of toxicity, in addition to general health status.
Observed toxicities are not dose-dependent.	Off-target effects of the compound. Saturation of metabolic or clearance pathways.	Investigate potential off-target activities of Chiauranib. Conduct pharmacokinetic studies to assess for non-linear

Delayed onset of toxicity, appearing after the initial observation period.	The observation period is too short. The drug or its metabolites have a long half-life.	exposure with increasing doses.
		Extend the observation period in preclinical studies. In clinical trials, ensure continuous monitoring throughout the treatment cycle and for a specified period after the last dose.

Data Presentation

Clinical MTD Determination of Chiauranib (NCT02122809)

Dose Level (mg/day)	Number of Patients	Dose-Limiting Toxicities (DLTs)	Adverse Events (Grade 3 or higher)
10	2	0	-
20	6	0	-
35	3	0	-
50	3	0	-
65	4	2 (Grade 3 Hypertension)	Hypertension
MTD	-	50 mg/day	-

Data summarized from the Phase I dose-escalation study.[\[1\]](#)[\[2\]](#)

Experimental Protocols

General Protocol for Preclinical MTD Determination in Rodents

1. Animal Model:

- Select a relevant rodent species and strain (e.g., BALB/c or C57BL/6 mice, Sprague-Dawley rats).
- Use healthy, young adult animals of a single sex to minimize variability, or include both sexes if sex-specific differences in toxicity are suspected.

2. Dose Selection and Formulation:

- Determine the starting dose based on in vitro cytotoxicity data (e.g., IC₅₀ values) and literature on similar compounds.
- Prepare a dose range with sufficient spread to identify a non-toxic dose, a toxic dose, and the MTD. A common approach is to use a geometric progression (e.g., doubling the dose).
- Formulate **Chiauranib** in a suitable vehicle (e.g., 0.5% carboxymethylcellulose) and ensure its stability.

3. Study Design:

- Acclimatize animals for at least one week before the study begins.
- Randomly assign animals to dose groups, including a vehicle control group (typically 3-5 animals per group).
- Administer **Chiauranib** via the intended clinical route (e.g., oral gavage) once daily for a defined period (e.g., 7-14 consecutive days).

4. Monitoring and Endpoints:

- Clinical Observations: Monitor animals at least twice daily for any signs of toxicity, such as changes in posture, activity, breathing, and grooming.
- Body Weight: Record individual body weights before the first dose and daily thereafter. A body weight loss of more than 15-20% is often considered a sign of significant toxicity.
- Food and Water Intake: Monitor daily.

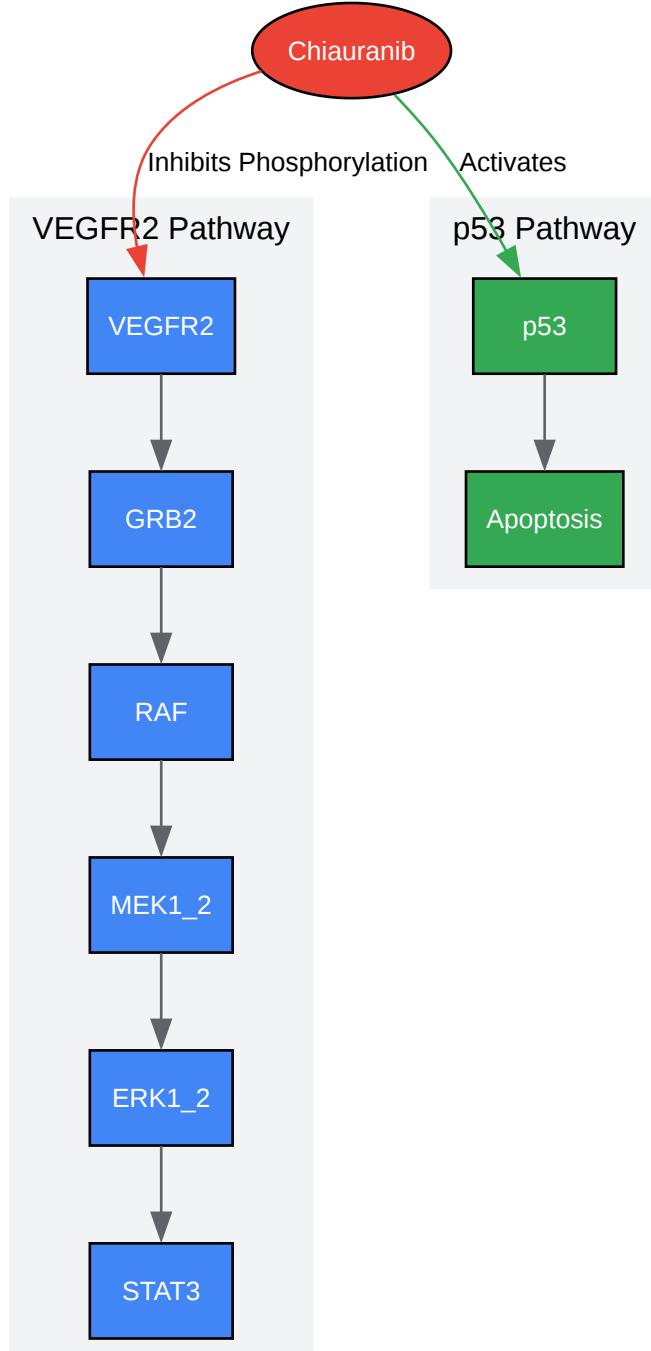
- Hematology and Clinical Chemistry: Collect blood samples at the end of the study for analysis of complete blood count and serum chemistry panels to assess organ function (e.g., liver and kidney).
- Necropsy and Histopathology: At the end of the study, perform a gross necropsy on all animals. Collect and preserve major organs for histopathological examination, especially from animals in the control and high-dose groups.

5. MTD Determination:

- The MTD is defined as the highest dose that does not cause mortality, significant clinical signs of toxicity, or a substantial reduction in body weight (e.g., >15-20%).

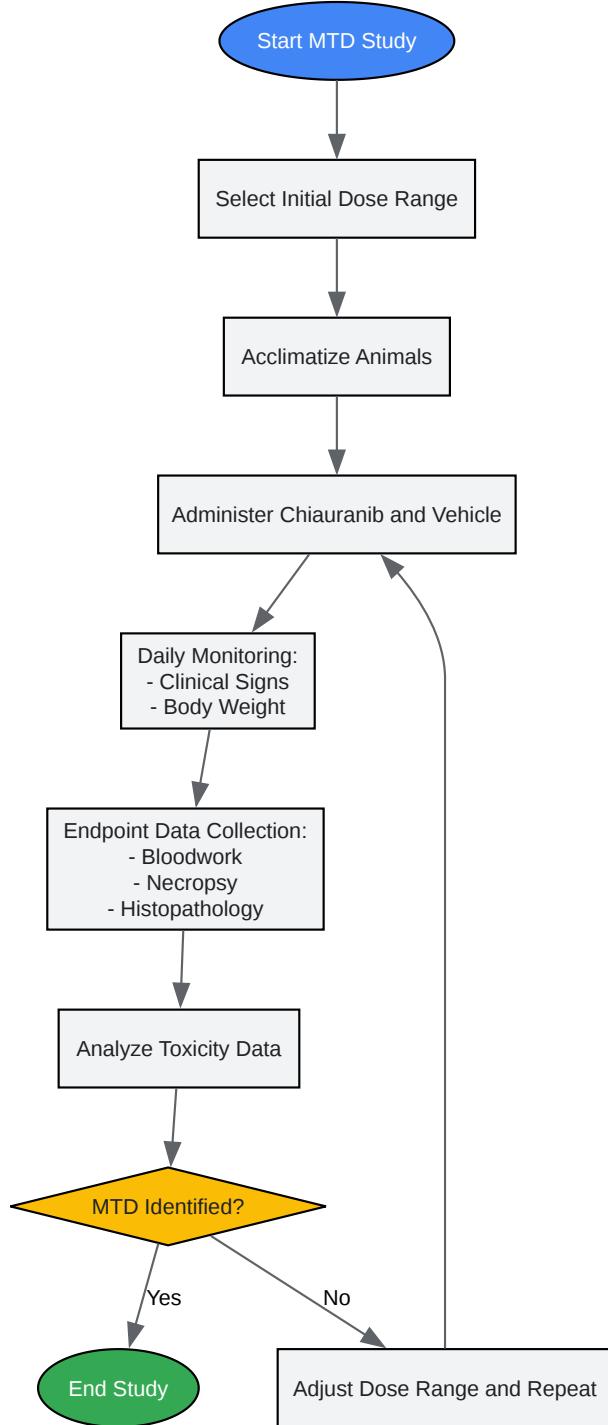
Signaling Pathway and Experimental Workflow Diagrams

Chiauranib Signaling Pathway Inhibition

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Caption: Inhibition of VEGFR2 and activation of p53 signaling by **Chiauranib**.

General MTD Determination Workflow

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Caption: A generalized workflow for preclinical MTD determination.

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